2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone typically involves the reaction of 2-chloronaphthoquinone with dibenzylamine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone undergoes various chemical reactions, including:
Scientific Research Applications
2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential use in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes . It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone can be compared with other naphthoquinone derivatives, such as:
2-chloro-3-[(E)-2-(dimethylamino)ethenyl]naphthoquinone: This compound has a similar structure but with dimethylamino groups instead of dibenzylamino groups.
2-chloro-3-[(E)-2-(diethylamino)ethenyl]naphthoquinone: Another similar compound with diethylamino groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO2/c27-24-23(25(29)21-13-7-8-14-22(21)26(24)30)15-16-28(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARDAMRPWFEAQC-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=CC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/C=C/C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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